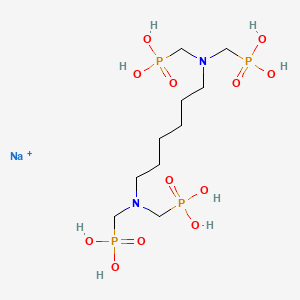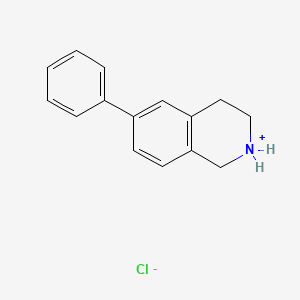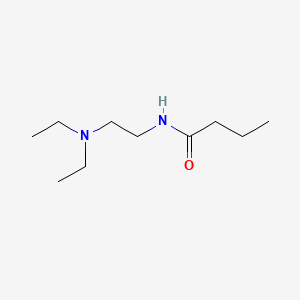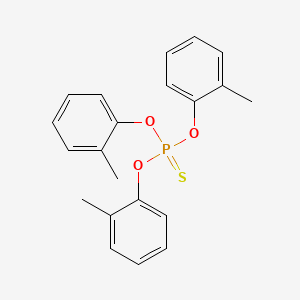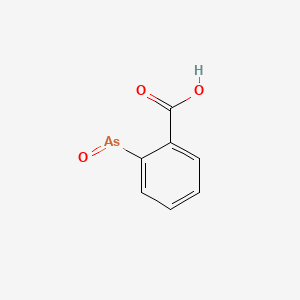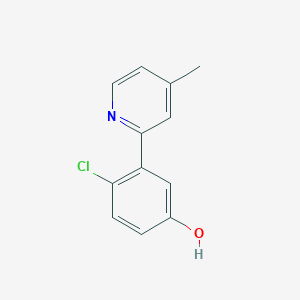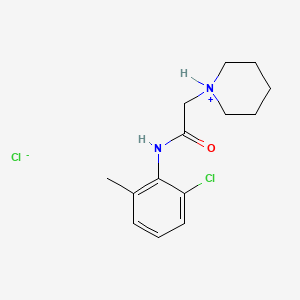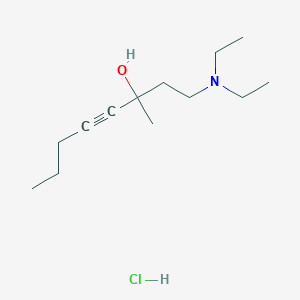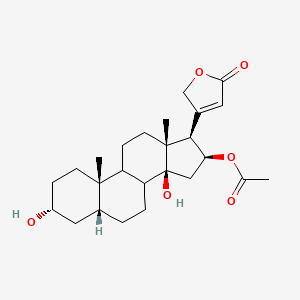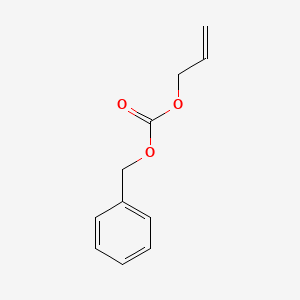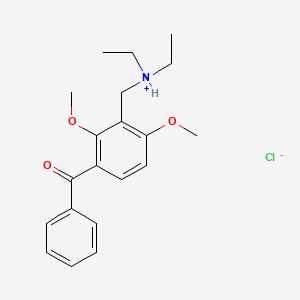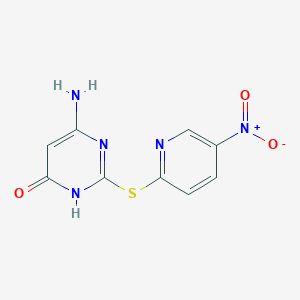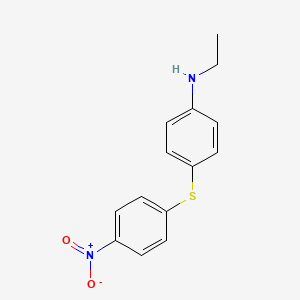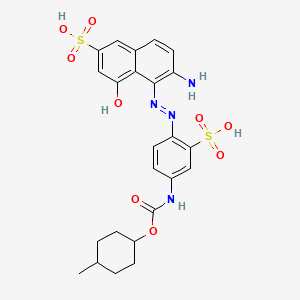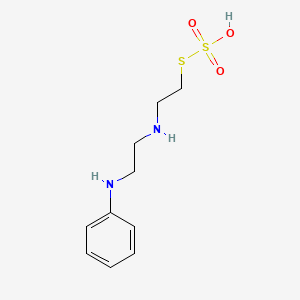
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate: is a chemical compound with the molecular formula C10H16N2O3S2 It is a thiosulfate ester, which means it contains a sulfur atom bonded to two oxygen atoms and an organic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of aniline with ethylene diamine, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The amino and thiosulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis. It can be employed to introduce thiosulfate groups into organic molecules, which can alter their chemical properties and reactivity .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used to investigate the effects of thiosulfate groups on enzyme activity and protein function .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. This can lead to changes in biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate
- S-(2-aminoethyl) ethanethiosulfonate hydrobromide
- S-(3-aminopropyl) thiosulfuric acid
Comparison: Compared to similar compounds, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure and functional groups. The presence of the aniline and thiosulfate groups imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
23563-74-8 |
|---|---|
Formule moléculaire |
C10H16N2O3S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[2-(2-sulfosulfanylethylamino)ethylamino]benzene |
InChI |
InChI=1S/C10H16N2O3S2/c13-17(14,15)16-9-8-11-6-7-12-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,13,14,15) |
Clé InChI |
MKLXZHHTNGKIQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


